N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide
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Overview
Description
N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide is an organic compound that features a unique structure combining a pyran ring and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through the Prins cyclization of homopropargylic alcohols with aldehydes, mediated by triflic acid.
Introduction of the Alkyne Group: The alkyne group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne or pyran ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyran ring and alkyne group can interact with active sites of enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Used as an intermediate in the synthesis of various organic compounds.
2-(3,6-Dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a similar pyran ring structure.
Uniqueness
N-[2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide is unique due to its combination of a pyran ring and an alkyne group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-5-12(15)14-10-13(2,3)11-6-8-16-9-7-11/h6H,7-10H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHYWJJYPRVORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C)(C)C1=CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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